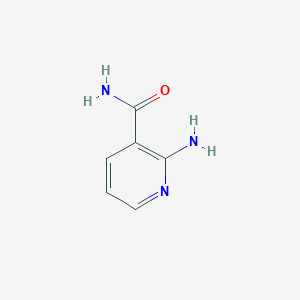

2-Aminopyridine-3-carboxamide

Vue d'ensemble

Description

2-Aminopyridine-3-carboxamide, also known as 2-Aminonicotinamide, is a heterocyclic organic compound with the molecular formula C6H7N3O. It is a derivative of pyridine, featuring an amino group at the second position and a carboxamide group at the third position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Aminopyridine-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate carboxylating agent under controlled conditions. For instance, the reaction of 2-aminopyridine with carbon dioxide in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product with minimal impurities .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Aminopyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce 2-aminopyridine derivatives .

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-aminopyridine-3-carboxamide derivatives in targeting cancer-related pathways. For example, a series of these compounds were synthesized and evaluated for their inhibitory effects on the c-Met receptor, which is implicated in various cancers. One promising derivative exhibited an IC50 value of 0.022 μM, indicating potent activity against c-Met phosphorylation in EBC-1 cells . This suggests that this compound derivatives could be developed as targeted cancer therapies.

Neurological Applications

The compound has also been investigated for its neurological effects. It is known to block potassium channels selectively, which can lead to convulsions in animal models . This property has drawn attention for potential therapeutic uses in neurological disorders, although the toxicological profile must be carefully evaluated due to its acute toxicity .

Synthesis of Novel Compounds

Chemodivergent Synthesis

The versatility of this compound as a building block in organic synthesis has been demonstrated through various methodologies. For instance, novel N-(pyridin-2-yl)amides have been synthesized using metal-free conditions, showcasing the compound's utility in generating complex structures with therapeutic relevance . The ability to modify this compound to create diverse derivatives enhances its application in medicinal chemistry.

Antimicrobial Properties

Research has indicated that derivatives of this compound may possess antimicrobial properties. A study focused on developing pyridine-3-carboxamide analogs showed effectiveness against bacterial wilt caused by Ralstonia solanacearum, suggesting potential agricultural applications as well .

Safety and Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. The compound is classified as toxic if swallowed and may cause allergic skin reactions . Understanding these risks is essential for any application involving this compound, particularly in pharmaceuticals where patient safety is paramount.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-Aminopyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

2-Aminopyridine: A simpler analog with only an amino group at the second position.

3-Aminopyridine: An isomer with the amino group at the third position.

4-Aminopyridine: Another isomer with the amino group at the fourth position.

Uniqueness: 2-Aminopyridine-3-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the pyridine ring, which imparts distinct chemical and biological properties.

Activité Biologique

2-Aminopyridine-3-carboxamide, also known as 2-Aminonicotinamide, is an organic compound with the molecular formula CHNO. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and its potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an amino group at the second position and a carboxamide group at the third position. Its unique structural characteristics contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 137.14 g/mol |

| Melting Point | 194-200 °C |

| Solubility | Soluble in water |

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various enzymes, which can significantly impact biological processes. Notably, derivatives of this compound have shown promise in inhibiting severe acute respiratory syndrome-related proteases, which are crucial for viral replication. This suggests potential applications in antiviral therapies.

Key Findings:

- c-Met Inhibition: A series of derivatives exhibited potent inhibition of the c-Met receptor tyrosine kinase, with one compound (S)-24o showing an IC of 0.022 µM .

- K+ Channel Blockage: The compound selectively blocks K+ channels in neuronal tissues, which may have implications for neurological disorders .

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties. A study demonstrated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis .

Antimicrobial Activity Table:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2c | S. aureus | -5.532 kcal/mol |

| 2c | B. subtilis | -6.389 kcal/mol |

Case Study: Neurotoxicity and Toxicity Profiles

A comprehensive review highlighted the neurotoxic potential of aminopyridines, including this compound. Reports indicated that exposure could lead to severe neurological effects such as convulsions and respiratory failure in animal models .

Notable Incidents:

- A chemical plant worker experienced severe poisoning after exposure to this compound, leading to convulsions and subsequent death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the amino and carboxamide groups can significantly influence the biological activity of this compound derivatives. For instance, bioisosteric replacements have been employed to enhance potency against specific targets like c-Met .

Propriétés

IUPAC Name |

2-aminopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPCDVLWYUXWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157298 | |

| Record name | 2-aminopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320-86-1, 13438-65-8 | |

| Record name | 3-Pyridinecarboxamide, ar-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-aminopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminopyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 2-aminopyridine-3-carboxamides interact with c-Met kinase and what are the downstream effects of this interaction?

A1: The research paper focuses on the discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. [] While the specific binding interactions and downstream effects aren't detailed in the abstract, it's known that c-Met kinase inhibitors generally work by binding to the kinase domain of the c-Met receptor. This binding prevents the receptor from being activated by its ligand, hepatocyte growth factor (HGF). Blocking this interaction disrupts downstream signaling pathways involved in cell proliferation, survival, migration, and angiogenesis, processes often dysregulated in cancer.

Q2: How does modifying the structure of 2-aminopyridine-3-carboxamides affect their potency and selectivity as c-Met kinase inhibitors?

A2: The paper mentions the "discovery of novel 2-aminopyridine-3-carboxamides," implying that structural modifications were explored. [] Structure-activity relationship (SAR) studies are crucial in drug discovery to understand how different substituents on the core structure influence the compound's interactions with the target, ultimately affecting its potency, selectivity, and other pharmacological properties. By systematically modifying the 2-aminopyridine-3-carboxamide scaffold and evaluating the biological activity of the resulting compounds, researchers can identify structural features that enhance c-Met kinase inhibition and minimize off-target effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.